molecular formula C18H12BrN3OS B2984064 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide CAS No. 477537-82-9

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide

Cat. No.: B2984064
CAS No.: 477537-82-9
M. Wt: 398.28
InChI Key: WMYPVKQYSBGLNR-UHFFFAOYSA-N
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Description

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery, combining a benzimidazole core with a 5-bromothiophene moiety. The benzimidazole scaffold is a privileged structure in pharmacology, known for its ability to interact with various biological targets through hydrogen bonding, π-π stacking, and metal ion interactions . This structural motif is found in compounds with a broad spectrum of bioactivities, including anticancer, antimicrobial, and antiviral properties . The specific inclusion of the 5-bromothiophene group is a critical feature, as this heterocycle is frequently employed in chemical synthesis to optimize a compound's potency and pharmacokinetic profile . This compound is strategically designed for researchers investigating metabolic diseases and infectious agents. Structurally related benzimidazole-thiophene carboxamide compounds have been identified as potent and selective inhibitors of branched-chain amino acid aminotransferases (BCATm) . BCATm plays a crucial role in the metabolism of branched-chain amino acids (BCAAs), and its inhibition is a promising therapeutic strategy for metabolic disorders such as obesity and diabetes . Furthermore, derivatives of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole have demonstrated excellent activity against resistant bacterial strains like Staphylococcus aureus (including MRSA) and the fungus Candida albicans , with some analogs also showing potent antibiofilm activity . The potential mechanisms of action for such compounds may involve interactions with key bacterial targets, including (p)ppGpp synthetases/hydrolases, FtsZ proteins, or pyruvate kinases . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3OS/c19-16-9-8-15(24-16)18(23)20-12-5-3-4-11(10-12)17-21-13-6-1-2-7-14(13)22-17/h1-10H,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYPVKQYSBGLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide typically involves multi-step organic reactions

    Benzimidazole Formation: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Phenyl Group Introduction: The phenyl group is introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with the benzimidazole derivative in the presence of a palladium catalyst.

    Bromination: The thiophene ring is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN (azobisisobutyronitrile).

    Amidation: Finally, the carboxamide group is introduced through an amidation reaction between the bromothiophene carboxylic acid and an amine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the carboxamide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The benzimidazole moiety is known for its biological activity, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound are studied for their potential therapeutic applications. The combination of benzimidazole and thiophene rings is particularly interesting for developing new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system and electronic properties.

Mechanism of Action

The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to DNA or proteins, inhibiting their function. The thiophene ring can participate in electron transfer processes, making it useful in electronic applications.

Comparison with Similar Compounds

Table 1: Key Differences Between Thiophene and Furan Analogs

Property Target Compound (Thiophene) Furan Analog ()
Heteroatom Sulfur Oxygen
Molecular Weight 397.24 g/mol 382.21 g/mol
clogP (Predicted) ~3.8 ~3.2
Aromatic Ring Reactivity Moderate High

Comparison with 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzimidazole-5-carboxamide ()

  • Substituent Effects : The methoxy groups in this analog are electron-donating, contrasting with the electron-withdrawing bromine in the target compound. Methoxy groups enhance solubility in polar solvents (e.g., logS ≈ -4.5 vs. -5.2 for the brominated compound) but may reduce binding affinity to hydrophobic targets.

Table 2: Substituent-Driven Properties

Compound Key Substituents Predicted logS Bioactivity Focus
Target Compound 5-Bromo-thiophene -5.2 Antiviral/Anticancer
2-(3,4-Dimethoxyphenyl) Analog () 3,4-Dimethoxy, 4-Methoxy -4.5 Kinase Inhibition

Comparison with Sulfonyl-Substituted Benzimidazoles ()

Compounds such as N-(1H-Benzo[d]imidazol-2-yl)-2-phenyl-N'-tosylacetamidine feature sulfonyl groups, which impart strong electron-withdrawing effects and enhance metabolic stability. Unlike the target compound’s carboxamide, sulfonamides exhibit higher acidity (pKa ~1–2) and improved solubility in aqueous media.

Comparison with (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) Hydrazinecarboxamide ()

  • Functional Group Variation : The hydrazinecarboxamide group in this compound differs from the carboxamide in the target. Hydrazine derivatives are prone to hydrolysis but offer enhanced metal-chelating capabilities.

Biological Activity

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the benzimidazole moiety and subsequent coupling with the thiophene derivative. Various synthetic routes have been explored to optimize yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency.

Anticancer Activity

Research indicates that derivatives of benzimidazole and thiophene exhibit promising anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, including A549 (human lung adenocarcinoma) and MCF7 (breast cancer) cells. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells, with IC50 values indicating their potency.

Compound Cell Line IC50 (μM) Mechanism
Compound AA54912.5Apoptosis
Compound BMCF78.0Cell Cycle Arrest
This compoundA54910.0Apoptosis

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against a range of bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values suggest that this compound can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent.

Microorganism MIC (μg/mL)
Staphylococcus aureus (MRSA)4.0
Escherichia coli8.0
Candida albicans16.0

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death through caspase activation.
  • Antibacterial Mechanism : It interferes with bacterial cell wall synthesis or function, disrupting the integrity of the bacterial membrane.
  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes critical for cancer cell proliferation and survival.

Case Studies

Several studies have highlighted the potential of this compound in clinical applications:

  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups.
  • Combination Therapies : When used in conjunction with standard chemotherapeutics, this compound enhanced therapeutic efficacy while reducing side effects.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example, benzimidazole cores are constructed via cyclization of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions . The thiophene-carboxamide moiety is introduced via coupling reactions (e.g., HATU-mediated amidation) in anhydrous solvents like DMF or THF. Optimization involves adjusting stoichiometry (e.g., 1.2 equivalents of 5-bromothiophene-2-carboxylic acid), reaction time (12–24 hours), and temperature (room temperature to 80°C) to achieve yields >70% .

Q. How are structural and purity validations performed for this compound?

  • Methodological Answer : Characterization includes:

  • 1H/13C NMR : Confirm aromatic proton environments (e.g., benzimidazole protons at δ 7.2–8.5 ppm; thiophene protons at δ 6.8–7.1 ppm) .
  • IR Spectroscopy : Detect amide C=O stretches (~1680 cm⁻¹) and benzimidazole N-H stretches (~3400 cm⁻¹) .
  • Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .
  • HPLC : Ensure >95% purity using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) are used to model electronic properties and binding interactions?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-31G**) calculates HOMO-LUMO gaps to predict reactivity. Exact exchange terms improve accuracy for π-conjugated systems like benzimidazole-thiophene hybrids . Molecular docking (AutoDock Vina) assesses interactions with biological targets (e.g., fungal CYP51), using binding energy thresholds ≤ -8.0 kcal/mol .

Q. How do structural modifications (e.g., bromine substitution, arylidene groups) impact antimicrobial activity?

  • Methodological Answer :

  • Bromine at thiophene-5 : Enhances lipophilicity (logP ↑0.5–1.0) and halogen bonding with microbial enzymes .
  • Arylidene substituents : Electron-withdrawing groups (e.g., -NO₂) on phenyl rings improve MIC values against Candida albicans (e.g., MIC = 2 µg/mL vs. 8 µg/mL for unsubstituted analogs) .
  • SAR Table :
SubstituentMIC (C. albicans)LogP
-H8 µg/mL3.2
-NO₂2 µg/mL3.8
-Br4 µg/mL4.1

Q. How can contradictions in biological activity data (e.g., varying MICs across studies) be resolved?

  • Methodological Answer : Discrepancies arise from:

  • Assay Conditions : Standardize inoculum size (1–5 × 10⁴ CFU/mL) and incubation time (24–48 hours) .
  • Resistance Mechanisms : Test efflux pump inhibitors (e.g., verapamil) to isolate intrinsic vs. acquired resistance .
  • Statistical Validation : Use ANOVA with post-hoc tests (p < 0.05) on triplicate data .

Q. What analytical challenges exist in quantifying this compound in biological matrices?

  • Methodological Answer : Challenges include:

  • Low Solubility : Use DMSO-PBS co-solvents (≤5% DMSO) for in vitro assays .
  • Matrix Interference : LC-MS/MS with MRM transitions (e.g., m/z 438 → 322 for quantification) minimizes noise .
  • Degradation : Store at -80°C in amber vials to prevent photodegradation of the bromothiophene moiety .

Methodological Notes

  • Synthetic Optimization : Reflux in ethanol/ZnCl₂ for cyclization steps improves benzimidazole ring formation efficiency .
  • DFT Parameters : Include solvent effects (PCM model) and dispersion corrections for accurate π-π stacking predictions .
  • Biological Assays : Include positive controls (e.g., fluconazole for antifungal studies) and cytotoxicity assays (e.g., HepG2 cells) to validate selectivity .

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